Product packaging for 3-Methyladenine-d3(Cat. No.:CAS No. 110953-39-4)

3-Methyladenine-d3

Cat. No.: B015328
CAS No.: 110953-39-4
M. Wt: 152.17 g/mol
InChI Key: ZPBYVFQJHWLTFB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl Adenine-d3 is a stable, deuterium-labeled analog of the classic autophagy inhibitor 3-Methyladenine (3-MA), where three hydrogen atoms on the methyl group are replaced by deuterium. This compound is a potent cell-permeable inhibitor of phosphatidylinositol 3-kinase (PI3K), primarily targeting the class III PI3K (Vps34) which is crucial for autophagosome formation. By inhibiting Vps34, 3-Methyl Adenine-d3 effectively blocks the early stages of autophagic sequestration, making it an essential pharmacological tool for studying autophagy pathways in cellular models. In research applications, 3-Methyl Adenine-d3 serves a dual purpose. Its primary use is as a potent inhibitor to dissect the role of autophagy in various physiological and pathological processes, such as cancer, neurodegeneration, and cellular stress response. Furthermore, the incorporation of deuterium makes it an ideal internal standard for mass spectrometry-based quantification, enabling precise and sensitive measurement of the unlabeled compound or its metabolites in complex biological samples during pharmacokinetic and metabolic studies. Key Research Applications: Investigation of autophagic mechanisms and their role in cell survival and death. Studying the interplay between autophagy, apoptosis, and other signaling pathways. Use as a stable isotope-labeled internal standard for analytical method development. Key Specifications: CAS Number 110953-39-4 Unlabeled CAS Number 5142-23-4 Molecular Formula C 6 H 4 D 3 N 5 Molecular Weight 152.17 g/mol Purity ≥98% Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B015328 3-Methyladenine-d3 CAS No. 110953-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trideuteriomethyl)-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYVFQJHWLTFB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558973
Record name 3-(~2~H_3_)Methyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110953-39-4
Record name 3-(~2~H_3_)Methyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Characterization of 3 Methyladenine D3

Chemical and Enzymatic Approaches for Deuterium (B1214612) Incorporation into Nucleobase Derivatives

Deuterium can be strategically introduced into nucleobase derivatives through a variety of chemical and enzymatic routes. These methods aim to replace specific hydrogen atoms with deuterium, either through direct exchange or by building the molecule from deuterated precursors.

Hydrogen-Isotope Exchange Reactions and Catalytic Deuteration

Hydrogen-isotope exchange (HIE) reactions represent a powerful approach for introducing deuterium into pre-existing molecules, including nucleobase derivatives. This method typically involves exposing the compound to a deuterium source, such as D₂ or D₂O, in the presence of a catalyst.

Ruthenium nanoparticles, for instance, have been demonstrated to catalyze the efficient HIE of various nucleobase derivatives under mild reaction conditions nih.govnih.govtcsedsystem.eduacs.org. This catalytic approach exhibits broad substrate scope and can be performed in different solvents nih.govtcsedsystem.edu. The use of D₂ gas as the isotopic source, combined with ruthenium nanoparticle catalysts embedded in a polymer matrix like PVP (polyvinylpyrrolidone), has shown success in labeling purine (B94841) derivatives with good isotopic enrichments acs.org. While specific details for the synthesis of 3-Methyladenine-d3 via this exact method are not extensively detailed in the provided sources, the general applicability of nanocatalyzed HIE to purine systems suggests its potential relevance nih.govacs.org.

Another facet of catalytic deuteration involves the use of heterogeneous catalysts for practical deuterium incorporation in heterocyclic substrates researchgate.net. These methods often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source researchgate.netresearchgate.net. The efficiency and selectivity of these catalytic HIE reactions are influenced by factors such as the catalyst type, reaction conditions, and the specific structure of the nucleobase derivative researchgate.net. High levels of deuterium incorporation, often exceeding 95%, can be achieved for various organic motifs researchgate.net.

Traditional methods for nucleobase hydrogen-isotope labeling often involve multistep syntheses starting from halogen, ketone, or aldehyde precursors, followed by catalytic dehalogenation using D₂ or reduction with labeled reagents nih.gov. In contrast, direct HIE offers a more convenient, late-stage labeling approach in a single synthetic step acs.org.

Microbiological Preparation Techniques for Deuterated Nucleosides

Enzymatic and microbiological methods offer alternative routes for the preparation of deuterated nucleobases and nucleosides. These techniques leverage biological machinery to incorporate deuterium from labeled precursors supplied in the growth medium or reaction mixture.

One approach involves the enzymatic incorporation of deuterium into nucleic acid components google.com. While early enzymatic methods might not achieve the high levels of deuterium exchange required for certain applications like NMR-window techniques, they demonstrate the principle of using biological systems for labeling google.com.

Another technique involves in vivo deuterium labeling, where organisms are grown in media containing D₂O mdpi.com. This allows for the incorporation of deuterium into general metabolic pathways and subsequently into newly synthesized molecules, including nucleobase derivatives like cytokinins (which are adenine (B156593) derivatives) mdpi.com. The extent of deuterium incorporation in such methods can depend on the biosynthetic rates of different pathways mdpi.com.

Furthermore, enzymatic synthesis can be used to prepare specifically deuterated nucleoside triphosphates (NTPs) from labeled sugars and nucleobases ru.nlscienceopen.com. For example, enzymatic pathways can convert labeled glucose into labeled ribose, which is then used for the synthesis of deuterated NTPs ru.nlscienceopen.com. This allows for site-specific deuteration within the ribose moiety scienceopen.com. While the direct microbiological production of this compound itself is not detailed, these methods highlight the feasibility of enzymatic and in vivo labeling for introducing deuterium into nucleobase structures and their precursors.

Spectroscopic and Mass Spectrometric Validation of Deuteration Purity and Position

Following the synthesis of this compound, rigorous analytical techniques are employed to confirm the successful incorporation of deuterium, assess its purity, and determine the precise positions of the deuterium atoms. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this characterization.

Mass Spectrometry for Verification of Isotopic Enrichment and Mass Shift

Mass spectrometry (MS) is a primary technique for verifying the isotopic enrichment and confirming the expected mass shift in deuterated compounds. For this compound, with three deuterium atoms incorporated, the molecular weight increases by 3 atomic mass units compared to the non-deuterated analogue (Molecular Weight of 3-Methyladenine (B1666300): 149.15 g/mol ; Molecular Weight of this compound: 152.17 g/mol sigmaaldrich.com). This results in an M+3 mass shift observable in the mass spectrum sigmaaldrich.com.

Tandem mass spectrometry (MS/MS) and fragmentation analysis can provide further insights into the location of deuterium atoms within the molecule acs.orgcore.ac.uk. By analyzing the mass-to-charge ratios of fragment ions, it is possible to infer which parts of the molecule retain the deuterium label after fragmentation. Studies on deuterated nucleobases and oligonucleotides have utilized fragmentation patterns to understand gas-phase chemistry and confirm labeling sites acs.orgcore.ac.uk.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful MS-based technique, particularly useful for studying the structure and dynamics of biomolecules like nucleic acids biorxiv.orgnih.gov. While primarily used to study exchangeable hydrogens, the principles of mass analysis of deuterated species are fundamental to HDX-MS, allowing for the measurement of exchange rates and providing information about solvent accessibility and hydrogen bonding biorxiv.orgnih.gov.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the precise location of deuterium atoms within a molecule. Deuterium (²H) is an NMR-active nucleus, and its signal can be directly observed using ²H NMR spectroscopy.

By analyzing the chemical shifts and coupling patterns in the ²H NMR spectrum, researchers can identify the specific positions where deuterium has been incorporated rsc.orgrsc.org. The absence of a signal in the ¹H NMR spectrum at a position where a proton was present in the non-deuterated analogue, coupled with the appearance of a signal in the ²H NMR spectrum at the corresponding position, provides strong evidence for deuterium incorporation at that site msu.edu.

Deuteration can also significantly simplify the ¹H NMR spectra of complex molecules by removing signals from the deuterated positions and eliminating homonuclear coupling interactions involving those protons utoronto.canih.gov. This simplification aids in the assignment of the remaining proton signals and can improve spectral resolution and sensitivity, which is particularly beneficial for larger molecules or those with overlapping signals utoronto.canih.gov.

Solid-state NMR spectroscopy is valuable for studying the structure and dynamics of solid nucleic acid components and can be used to investigate deuterium labeling in these systems rsc.orgrsc.org. Deuterium solid-state NMR experiments can provide information on local dynamics and the environment of the deuterium atoms rsc.orgrsc.org.

In the case of this compound, ²H NMR would show a signal corresponding to the deuterium atoms on the methyl group attached to the N3 position of the adenine ring, confirming the site-specific labeling. The ¹H NMR spectrum would show the absence of the methyl proton signal observed in non-deuterated 3-Methyladenine.

These spectroscopic and mass spectrometric techniques, used in combination, provide comprehensive validation of the synthesis of this compound, ensuring its isotopic purity and confirming the intended location of deuterium incorporation.

Metabolic Fate and Quantitative Tracing of 3 Methyladenine D3 in Biological Systems

Application of Stable Isotope Tracing for Investigating DNA Adduct Dynamics in Research Models

Stable isotope tracing is a powerful technique for studying the formation and repair of DNA adducts in vivo and in vitro. By introducing a stable isotope-labeled methylating agent or the labeled adduct itself, researchers can track the fate of the label and quantify the levels of specific DNA modifications.

Differentiation of Endogenous and Exogenous Alkylation Damage Using Deuterated Probes

Endogenous processes, such as methylation by S-adenosylmethionine (SAM), and exposure to exogenous agents, such as environmental chemicals or therapeutic drugs, can both lead to the formation of alkylated DNA bases researchgate.netacs.orgnih.govresearchgate.netunito.it. Differentiating between DNA damage originating from endogenous and exogenous sources is critical for accurate risk assessment and understanding disease etiology acs.org.

Deuterated methylating agents or precursors give rise to deuterium-labeled DNA adducts, such as 3-MeAde-d3 and 7-methylguanine-d3 (B15089070) researchgate.netnih.gov. These labeled adducts can be readily distinguished from their unlabeled, endogenously formed counterparts using mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netnih.gov. This allows for the specific quantification of damage induced by the administered labeled agent, providing a clear signal above the natural background levels researchgate.netacs.orgnih.gov.

Research using deuterated methylating agents, such as D3-MNU, has demonstrated the ability to differentiate exogenous D3-N7-MeG and D3-O6-MeG adducts from endogenous levels, highlighting the utility of this approach for dose-response assessments nih.gov. While endogenous N7-MeG levels are significant, exogenous labeled adducts can be quantified specifically, especially at higher exposures nih.gov. This methodology is superior to previous methods as it provides absolute quantitation and differentiates the origin of DNA adducts acs.org.

Quantification of DNA Alkylation Products Using 3-Methyladenine-d3 as an Internal Standard

Quantitative analysis of DNA alkylation products, such as 3-MeAde, is typically performed using highly sensitive mass spectrometry methods ethz.chnist.gov. Isotope-dilution mass spectrometry, employing stable isotope-labeled internal standards like 3-MeAde-d3, is the gold standard for accurate and precise quantification researchgate.netresearchgate.netnih.gov.

In this method, a known amount of the stable isotope-labeled analog (e.g., 3-MeAde-d3) is added to the biological sample (e.g., urine, DNA hydrolysate) before processing researchgate.netnih.gov. This internal standard behaves chemically and physically very similarly to the endogenous or exogenously formed unlabeled analyte throughout the sample preparation and analysis procedures, compensating for potential losses or variations in recovery nist.gov.

During mass spectrometric analysis, the ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard is measured oup.com. Since the amount of the internal standard added is known, the absolute amount of the unlabeled analyte in the original sample can be accurately determined oup.com. This approach significantly improves the precision and accuracy of the quantification of DNA alkylation products like 3-MeAde, even at very low concentrations researchgate.netresearchgate.netnih.gov.

Studies have successfully employed 3-MeAde-d3 as an internal standard for the quantitative determination of urinary 3-MeAde by LC-MS/MS researchgate.netnih.gov. This method has demonstrated high sensitivity, specificity, and good recovery rates, enabling the accurate measurement of 3-MeAde levels associated with exposures such as cigarette smoking researchgate.netnih.gov. The use of 3-MeAde-d3 allows for reliable quantification despite the presence of natural background levels of 3-MeAde researchgate.netoup.comnih.gov.

Analysis of this compound Incorporation and Turnover in Nucleic Acids

The primary metabolic fate of 3-Methyladenine (B1666300), particularly when formed as a DNA adduct, involves its removal from DNA by repair enzymes. Unlike canonical nucleobases that are incorporated into new nucleic acid strands during synthesis, 3-Methyladenine is primarily viewed as a DNA lesion subject to repair rather than a building block for de novo synthesis of major nucleic acid species. However, understanding how modified or labeled nucleobases might interact with nucleic acid metabolic pathways is relevant.

Pathways of Excreted Alkylpurine Metabolites in Non-Clinical Models

Alkylpurines, including 3-Methyladenine, that are liberated from DNA by glycosylase repair enzymes are generally not further metabolized and are primarily excreted in urine researchgate.netnih.gov. This makes urinary excretion a valuable non-invasive method for assessing DNA alkylation in vivo researchgate.netnih.gov.

Studies in non-clinical models (and humans) have shown that urinary excretion of 3-Methyladenine is increased after exposure to methylating agents researchgate.netoup.comnih.gov. By administering a deuterated methylating agent or this compound to research animals, researchers can specifically measure the excretion of the labeled 3-MeAde-d3 in urine researchgate.netnih.gov. This allows for the quantification of the total amount of labeled adduct formed and removed from DNA (or potentially other cellular molecules) and excreted over a specific period.

The analysis of excreted alkylpurine metabolites, particularly using isotope-dilution LC-MS/MS with internal standards like 3-MeAde-d3, provides a sensitive and specific method for monitoring exposure to alkylating agents and assessing the resulting DNA damage burden researchgate.netnih.gov. The levels of urinary 3-MeAde have been shown to correlate with exposure to methylating agents like those present in cigarette smoke researchgate.netnih.gov.

The use of deuterated internal standards is crucial for accurate quantification of these urinary metabolites, compensating for variability in sample processing and analysis researchgate.netnih.gov. The excretion of 3-MeAde in urine is considered a useful biomarker of exposure to methylating agents researchgate.netnih.govnih.gov.

Mechanistic Investigations of Dna Damage and Repair Pathways Involving 3 Methyladenine

Molecular Formation of 3-Methyladenine (B1666300) as a Cytotoxic DNA Lesion

DNA is susceptible to damage from both endogenous metabolic processes and exogenous environmental exposures, including a wide range of alkylating agents. These agents can modify DNA bases at various nucleophilic centers.

Chemical Reactivity and Specificity of Alkylating Agents Towards the Adenine (B156593) N3 Position in DNA

Alkylating agents are electrophilic compounds that react covalently with electron-rich sites in DNA bases. While the N7 position of guanine (B1146940) is often the most reactive site for many alkylating agents, the N3 position of adenine is also a significant target, particularly for smaller, less bulky alkylating agents and under certain structural contexts within the DNA. mdpi.comnih.gov In double-stranded DNA, the N3 position of adenine is located in the minor groove. escholarship.org Alkylation at this position can occur with various agents, including simple methylating agents like methyl methanesulfonate (B1217627) (MMS) and N-methyl-N-nitrosourea (MNU), as well as more complex agents. nih.govaacrjournals.org For instance, styrene (B11656) 7,8-oxide, a metabolite of styrene, shows significant alkylation at the N3 position of adenine in double-stranded DNA, accounting for 4% of the total alkylation by this agent, compared to 93% at the N7 position of guanine. nih.gov Some agents, like the natural product CC-1065 and tallimustine, show preferential binding to adenine bases at the N3 position in the minor groove. springernature.com The N3 position of adenine is more accessible to alkylation in single-stranded DNA compared to double-stranded DNA, where it is involved in base pairing. escholarship.org

Biophysical Consequences of 3-Methyladenine Lesions on DNA Structure and Replication Fidelity

The formation of 3-methyladenine in DNA has significant biophysical consequences. The addition of a methyl group at the N3 position of adenine introduces a positive charge to the base. This modification can distort the DNA helix and interfere with the normal hydrogen bonding and base stacking interactions. iucr.org Crucially, 3-MeA lesions are known to strongly block the progression of replicative DNA polymerases. nih.govnih.govpsu.edu This blockage is thought to be due, in part, to the protrusion of the 3-MeA adduct into the minor groove, which can disrupt interactions between the DNA polymerase and the DNA template. nih.govnih.gov The presence of 3-MeA can lead to stalled replication forks, which, if not resolved, can result in more deleterious DNA lesions such as double-strand breaks. acs.org While 3-MeA is considered a highly cytotoxic lesion, it is generally considered poorly mutagenic in bacterial and mammalian cells, suggesting that bypass of this lesion during replication, if it occurs, is often error-free. aacrjournals.orgoup.com Studies using a stable analog, 3-methyl-3-deazaadenine (3-m-c³A), which similarly blocks the minor groove, have shown that replication bypass can occur through different translesion synthesis (TLS) polymerase pathways, although with reduced catalytic efficiency and a propensity for incorrect nucleotide insertion opposite the lesion. nih.gov Despite this, TLS opposite this analog in human cells appears to replicate DNA in a largely error-free manner. nih.gov

Base Excision Repair (BER) Pathway as the Primary Mechanism for 3-Methyladenine Excision

The primary mechanism for the removal of 3-methyladenine from DNA is the Base Excision Repair (BER) pathway. BER is a highly conserved multistep process that deals with a wide variety of damaged or inappropriate bases in DNA. psu.eduoup.com

Initiation by DNA Glycosylases for Alkylated Purine (B94841) Removal

The BER pathway is initiated by DNA glycosylases, enzymes that recognize and excise damaged or modified bases by cleaving the N-glycosidic bond linking the base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. psu.eduoup.comumich.edunih.govoncohemakey.com For alkylated purines like 3-methyladenine, specific DNA glycosylases are responsible for this initial recognition and excision step.

Human alkyladenine DNA glycosylase (AAG), also known as methylpurine DNA glycosylase (MPG), is the primary and, in human cells, the only DNA glycosylase responsible for removing a broad spectrum of alkylated and deaminated purines, including 3-methyladenine, 7-methylguanine (B141273), and hypoxanthine. umich.edunih.govnih.govwikipedia.orgnih.govpnas.orgacs.org AAG is a monofunctional DNA glycosylase, meaning it only performs the base excision step, leaving an AP site. umich.edu

AAG exhibits a broad substrate specificity, recognizing a chemically diverse set of lesions. nih.govpnas.org While initially identified for its activity on 3-methyladenine, research indicates it is highly efficient at excising hypoxanthine, suggesting its evolution may have been partly driven by the need to repair this lesion. nih.gov AAG discriminates against normal DNA bases through a combination of mechanisms. Steric clashes with the exocyclic amino groups of adenine and guanine in the active site contribute to the exclusion of normal purines. nih.gov Base flipping also plays a role, as destabilized or mismatched base pairs containing lesions are more readily flipped out of the DNA helix into the enzyme's active site compared to stable Watson-Crick pairs. nih.govmaayanlab.cloudebi.ac.uk Many lesions recognized by AAG have compromised base-pairing ability. nih.gov

The catalytic mechanism of AAG involves the hydrolysis of the N-glycosidic bond. nih.govwikipedia.orgebi.ac.uk For positively charged substrates like 7-methylguanine, only a general base is required for excision. umich.edu For neutral lesions like hypoxanthine, both a general acid and a general base are needed, and the enzyme exhibits optimal activity at a lower pH. umich.edu While AAG binds to pyrimidine (B1678525) bases, it does not catalyze their excision. umich.edu AAG searches for damage sites on DNA via facilitated diffusion, involving both non-specific binding and rapid scanning along the DNA duplex. umich.edunih.govnih.govmaayanlab.cloud

In bacteria, such as Escherichia coli and Salmonella typhi, 3-methyladenine DNA glycosylase I (TAG) is a key enzyme specifically catalyzing the removal of the cytotoxic lesion 3-methyladenine. nih.govnih.govembopress.orgresearchgate.net Unlike human AAG, which has a broader substrate range, bacterial TAG exhibits a narrower substrate specificity, primarily excising 3-methyladenine and 3-methylguanine. researchgate.netjst.go.jp

TAG belongs to the helix-hairpin-helix (HhH) superfamily of DNA glycosylases, although it has evolved a modified strategy for engaging damaged DNA compared to some other members of this superfamily. nih.govnih.govembopress.org Crystal structures of Salmonella typhi TAG in complex with abasic DNA and 3-methyladenine have provided insights into its recognition and hydrolysis mechanism. nih.govnih.govembopress.orgresearchgate.net These structures show that unlike some other HhH glycosylases, the abasic ribose is not flipped into the active site; instead, conformational relaxation occurs in the DNA upon base hydrolysis. nih.govnih.govembopress.org

Substrate Specificity and Catalytic Mechanism of Human Alkyladenine-DNA Glycosylase (AAG/MPG)

Sequential Actions of Downstream BER Pathway Components: Apurinic/Apyrimidinic Endonuclease (APE1), DNA Polymerases, and DNA Ligases

Following the removal of 3-methyladenine by a DNA glycosylase, an apurinic/apyrimidinic (AP) site is generated in the DNA backbone. genesilico.plnih.gov This abasic site is a critical intermediate in the BER pathway. acs.org The next step involves the action of an AP endonuclease, primarily Apurinic/Apyrimidinic Endonuclease 1 (APE1) in human cells. nih.govcreative-diagnostics.com APE1 incises the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break (SSB) with a 3'-hydroxyl (3'-OH) and a 5'-deoxyribose phosphate (B84403) (5'-dRP) terminus. nih.govmedbullets.com APE1 accounts for over 95% of the cellular AP site incision activity in mammals. medbullets.com In addition to its AP endonuclease activity, APE1 also possesses 3'-phosphodiesterase, 3'-phosphatase, and 3'-exonuclease activities, which are important for processing DNA ends during repair. nih.govfrontiersin.org

Following APE1 incision, a DNA polymerase fills the gap. DNA Polymerase beta (Pol β) is the primary polymerase involved in the repair synthesis step of BER, particularly in the short-patch pathway. nih.govcreative-diagnostics.com Pol β has a 5'-dRP lyase activity that removes the 5'-dRP group generated by APE1, creating a single-nucleotide gap. nih.govnih.gov Subsequently, Pol β inserts the correct nucleotide into this gap using the undamaged complementary strand as a template. nih.gov Other DNA polymerases, such as DNA polymerase δ and ε, are involved in the long-patch BER pathway. nih.govfrontiersin.org

The final step in the BER pathway is the sealing of the remaining nick in the DNA backbone by a DNA ligase. nih.govacs.org In short-patch BER, DNA Ligase III (LigIII), often in complex with XRCC1, is the primary enzyme responsible for catalyzing the formation of a phosphodiester bond, thereby restoring the integrity of the DNA strand. nih.govacs.orgcreative-diagnostics.com DNA Ligase I is involved in long-patch BER. nih.gov

The sequential actions of these enzymes ensure the efficient removal of the damaged base and the accurate restoration of the DNA sequence. The coordinated nature of these steps, often facilitated by scaffolding proteins like XRCC1, is crucial to prevent the accumulation of potentially harmful repair intermediates. nih.gov

Here is a summary of the sequential actions of downstream BER components:

EnzymeActionIntermediate ProcessedProduct Generated
APE1Incises DNA backbone 5' to the AP siteAP siteSSB with 3'-OH and 5'-dRP termini
DNA Polymerase β (Pol β)Removes 5'-dRP and inserts nucleotide (Short-patch BER)SSB with 3'-OH and 5'-dRP terminiSingle-nucleotide gap with 3'-OH
DNA Polymerase δ/εSynthesizes a patch of 2-10 nucleotides (Long-patch BER)SSB with 3'-OH and 5'-dRP terminiDNA flap with a nick
DNA Ligase III (LigIII)Seals the nick after single-nucleotide insertion (Short-patch BER)NickRepaired DNA strand
DNA Ligase ISeals the nick after patch synthesis (Long-patch BER)NickRepaired DNA strand

Distinct Repair Tracts in BER: Short-Patch versus Long-Patch Mechanisms in Response to 3-Methyladenine

The BER pathway can proceed via two main subpathways: short-patch BER (SP-BER) and long-patch BER (LP-BER). nih.govnih.gov These pathways differ in the length of the DNA synthesized during the repair process and the specific proteins involved downstream of the initial glycosylase and APE1 steps. nih.govcreative-diagnostics.com

In response to 3-methyladenine damage, both SP-BER and LP-BER can be utilized, although SP-BER is generally considered the dominant pathway for the repair of simple base lesions like 3-methyladenine. nih.govcreative-diagnostics.com

Short-Patch BER (SP-BER): This is the more common pathway for repairing lesions like 3-methyladenine that result in a single-nucleotide gap after glycosylase and APE1 action. nih.govcreative-diagnostics.com After APE1 incises 5' to the AP site, Pol β removes the 5'-dRP and inserts a single correct nucleotide. nih.govacs.org The nick is then sealed by DNA Ligase III, often in a complex with XRCC1. nih.govcreative-diagnostics.com SP-BER is considered efficient in both proliferating and nonproliferating cells. nih.govcreative-diagnostics.com

Long-Patch BER (LP-BER): This pathway is typically employed for more complex lesions or when SP-BER is stalled or inefficient. genesilico.pl In LP-BER, DNA polymerases δ or ε synthesize a patch of 2 to 10 nucleotides, displacing the existing DNA strand as a flap. nih.govcreative-diagnostics.com This flap is then cleaved by a flap endonuclease, such as FEN1. nih.gov Finally, DNA Ligase I seals the remaining nick. nih.gov LP-BER is thought to be more prominent in proliferating cells and involves some proteins also used in DNA replication, such as PCNA. nih.govnih.govnih.gov PCNA has been shown to associate with BER enzymes like MPG (AAG) and APE1 and may play a role in both short-patch and long-patch BER. acs.orgnih.gov

The choice between SP-BER and LP-BER can be influenced by several factors, including the type of lesion, the cell cycle stage, and the availability of repair proteins. genesilico.pl While 3-methyladenine primarily triggers SP-BER, the LP-BER pathway can serve as an alternative or backup mechanism.

Here is a comparison of the two BER repair tracts:

FeatureShort-Patch BER (SP-BER)Long-Patch BER (LP-BER)
Nucleotides AddedSingle nucleotide2-10 nucleotides
Primary PolymeraseDNA Polymerase βDNA Polymerase δ or ε
Primary LigaseDNA Ligase III (with XRCC1)DNA Ligase I
EndonucleaseDNA Polymerase β (5'-dRP lyase activity)FEN1 (Flap endonuclease)
PCNA InvolvementCan associate with BER enzymesRequired for DNA synthesis by Pol δ/ε
Cell Cycle PhaseBoth proliferating and nonproliferatingMore prominent in proliferating cells

Cellular Consequences of Impaired 3-Methyladenine Repair in Research Models

Efficient repair of 3-methyladenine is essential for maintaining genomic stability and cell viability. Impairment of the BER pathway, particularly the steps involved in processing 3-methyladenine lesions, can lead to significant cellular consequences observed in various research models.

Accumulation of Unrepaired Lesions and Contribution to Genomic Instability

When the repair of 3-methyladenine is deficient, these lesions can accumulate in the genome. 3-Methyladenine is a cytotoxic lesion that can block DNA replication forks, leading to stalled or collapsed forks. nih.govmdpi.com Unrepaired or improperly repaired DNA lesions, including AP sites and strand breaks generated during incomplete BER, can contribute to genomic instability. embopress.orgplos.org

Studies using research models, such as cells or animals deficient in AAG (the primary 3-methyladenine DNA glycosylase), have demonstrated the importance of 3-methyladenine repair in preventing genomic instability. AAG-deficient cells show increased sensitivity to alkylating agents that produce 3-methyladenine and exhibit increased levels of chromosome aberrations. oup.com The accumulation of unrepaired 3-methyladenine lesions can lead to mutations, chromosomal rearrangements, and ultimately, an increased risk of carcinogenesis. embopress.orgplos.org

Furthermore, the intermediates of BER, if not processed efficiently, can also be genotoxic. For example, persistent AP sites or single-strand breaks can lead to errors during DNA replication or can be converted into more detrimental double-strand breaks. plos.org The coordinated action of BER enzymes is therefore critical to avoid the accumulation of these harmful intermediates and maintain genomic integrity. nih.govacs.org

Role in Modulating Cellular Stress Responses and Cell Fate Decisions

Impaired repair of 3-methyladenine and the resulting accumulation of DNA damage can trigger various cellular stress responses. These responses are part of a complex network aimed at preserving cell survival or initiating programmed cell death (apoptosis) if the damage is too severe. embopress.org

The presence of unrepaired DNA lesions, such as those caused by 3-methyladenine, can activate DNA damage checkpoints, leading to cell cycle arrest. This arrest provides time for the cell to repair the damage. If the damage is irreparable, the cell may undergo apoptosis or senescence. embopress.org

Research has also indicated a link between 3-methyladenine and autophagy, a cellular process involved in the degradation and recycling of damaged organelles and proteins. While 3-methyladenine is known as an autophagy inhibitor and is often used as a tool to study autophagy, some studies suggest that basal autophagy can act as a protective mechanism against the intrinsic cytotoxicity of 3-methyladenine. sigmaaldrich.comtocris.comresearchgate.netnih.govnih.gov High concentrations of 3-methyladenine can induce DNA damage and trigger cell death, and this cytotoxicity can be exacerbated in autophagy-deficient cells. researchgate.netnih.govnih.gov This suggests a complex interplay between 3-methyladenine-induced DNA damage, autophagy, and cell fate decisions.

Furthermore, the BER pathway and its components, including APE1, are involved in modulating cellular responses to various stresses beyond DNA damage, such as oxidative stress. nih.govproteopedia.org APE1, for instance, has a redox function that influences the activity of transcription factors involved in stress responses and cell survival. proteopedia.orgnih.govneb.com Impairment of APE1 function, which is critical for 3-methyladenine repair, can therefore impact these broader cellular stress response pathways and affect cell fate decisions. nih.gov

The accumulation of unrepaired 3-methyladenine lesions and the resulting genomic instability can also contribute to chronic cellular stress, which has been implicated in various pathologies, including neurodegeneration and cancer. mdpi.comembopress.orgoup.com Understanding the cellular consequences of impaired 3-methyladenine repair is therefore crucial for developing strategies to mitigate the harmful effects of alkylating agents and potentially target BER for therapeutic purposes. nih.govfrontiersin.org

Investigation of 3 Methyladenine Non Deuterated As a Modulator of Cellular Processes in Research

Inhibition of Phosphatidylinositol 3-Kinases (PI3K) in Cellular Signaling

3-Methyladenine (B1666300) is known to act as an inhibitor of phosphatidylinositol 3-kinases. invivogen.comapexbt.cominvivogen.comtocris.comsigmaaldrich.com PI3Ks are a family of enzymes involved in a wide range of cellular functions, including cell growth, proliferation, differentiation, motility, and survival. The inhibitory effect of 3-MA on PI3K activity is central to its use as a research tool. invivogen.comapexbt.cominvivogen.comtocris.comsigmaaldrich.com

Differential and Temporal Effects on Class I and Class III PI3K Activities

Research indicates that 3-Methyladenine exhibits differential and temporal effects on Class I and Class III PI3K activities. invivogen.comapexbt.cominvivogen.comnih.govresearchgate.netnih.govstemcell.com While commonly used as an inhibitor of Class III PI3K, which is crucial for initiating autophagy, 3-MA can also inhibit Class I PI3K. invivogen.comapexbt.cominvivogen.comtocris.comsigmaaldrich.com Studies have shown that 3-MA persistently blocks Class I PI3K, whereas its inhibitory effect on Class III PI3K is transient. invivogen.comapexbt.cominvivogen.comnih.govresearchgate.netnih.govstemcell.com This differential temporal inhibition contributes to the complex and sometimes contradictory effects of 3-MA observed in autophagy modulation. invivogen.cominvivogen.comnih.govresearchgate.netnih.gov

Implications for Cellular Signaling Pathways Beyond Autophagy, including AKT/mTOR Axis

The inhibition of PI3K by 3-Methyladenine has implications for various cellular signaling pathways beyond autophagy, notably the AKT/mTOR axis. aai.orgnih.govtandfonline.com The PI3K/AKT/mTOR pathway is a major regulator of cell growth, proliferation, and survival. aai.orgnih.govtandfonline.com Studies have shown that 3-MA can suppress the PI3K-Akt-mTOR signaling pathway. nih.govaai.org Specifically, 3-MA has been observed to inhibit LPS-induced phosphorylation of Akt and p70S6K, a downstream substrate of mTOR, indicating inhibitory effects on Class I PI3K-mediated signaling. aai.org However, some research suggests that 3-methyladenine-induced cytotoxicity was not primarily driven by the inhibition of the AKT/mTOR axis. frontiersin.orgglpbio.comnih.govnih.gov

Modulation of Autophagy Pathways in vitro Research

3-Methyladenine is widely recognized and used in in vitro research as a modulator of autophagy. invivogen.cominvivogen.comtocris.comsigmaaldrich.comnih.govresearchgate.netnih.govstemcell.comoup.comscientificlabs.ienih.govmdpi.comoncotarget.comijbs.comoncotarget.com Autophagy is a critical cellular process involving the degradation and recycling of damaged organelles and proteins. invivogen.comoup.commdpi.com

Inhibition of Autophagosome Formation and Lysosomal Degradation

A primary mechanism by which 3-Methyladenine influences autophagy is by blocking autophagosome formation. invivogen.cominvivogen.comsigmaaldrich.comstemcell.comoup.comscientificlabs.ienih.govmdpi.comsigmaaldrich.com This is primarily attributed to its inhibition of Class III PI3K, which is essential for the nucleation phase of autophagosome formation. invivogen.cominvivogen.comsigmaaldrich.comoup.comscientificlabs.ienih.govmdpi.com While its main effect is on autophagosome formation, some studies also discuss its impact in the context of lysosomal degradation, often in comparison with inhibitors that block later stages of autophagy like lysosomal fusion or degradation. mdpi.com

Context-Dependent Effects on Autophagy Induction and Flux in Cellular Models

The effects of 3-Methyladenine on autophagy induction and flux can be context-dependent in cellular models. invivogen.cominvivogen.comnih.govresearchgate.netnih.govoncotarget.com While traditionally considered an autophagy inhibitor, particularly under starvation conditions, prolonged treatment with 3-MA under nutrient-rich conditions has been observed to promote autophagy flux. invivogen.cominvivogen.comnih.govresearchgate.netnih.gov This dual role is linked to its differential temporal inhibition of Class I and Class III PI3K. invivogen.cominvivogen.comnih.govresearchgate.netnih.gov The outcome of 3-MA treatment on autophagy can therefore vary depending on factors such as nutrient availability and treatment duration. invivogen.cominvivogen.comnih.govresearchgate.netnih.gov

Induction of DNA Damage and Cell Death Independent of Autophagy Inhibition in Cell Culture Studies

Beyond its well-established roles in PI3K inhibition and autophagy modulation, research in cell culture studies has indicated that 3-Methyladenine can induce DNA damage and cell death independently of its autophagy inhibitory function. frontiersin.orgglpbio.comnih.govnih.govresearchgate.netresearchgate.net Studies have shown that 3-methyladenine can trigger caspase-dependent cell death. invivogen.cominvivogen.com Furthermore, cytotoxicity induced by 3-methyladenine has been correlated with significant DNA damage, evidenced by markers like γ-H2A.X. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net This genotoxic effect has been observed even at concentrations typically used to inhibit autophagy, suggesting an autophagy-independent mechanism for cell death induction, particularly in growing conditions where basal autophagy may otherwise offer a protective effect. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

Elucidating the Genotoxic Effects of 3-Methyladenine in vitro

Studies have investigated the genotoxic potential of 3-Methyladenine (3-MA) in vitro. Research indicates that 3-MA can induce significant DNA damage. This genotoxicity has been observed at concentrations typically used to inhibit autophagy, such as 10 mM. researchgate.netnih.govfrontiersin.org The cytotoxicity induced by 3-methyladenine correlates with massive DNA damage, evidenced by the presence of γ-H2A.X, a marker for DNA double-strand breaks. researchgate.netnih.govfrontiersin.orgnih.gov This genotoxicity appears to be an effect independent of 3-methyladenine's role in blocking basal autophagy. nih.govfrontiersin.org

Data from studies using mouse embryonic fibroblasts (MEFs) treated with 10 mM 3-MA for 24 hours show the induction of histone H2A.X phosphorylation, indicating DNA damage. researchgate.net Further research suggests that autophagy acts as a protective mechanism against the intrinsic cytotoxicity of 3-methyladenine in growing conditions. researchgate.netnih.govfrontiersin.orgnih.gov However, when the cellular stress induced by 3-methyladenine exceeds the protective capacity of basal autophagy, DNA damage can lead to compromised cell viability. researchgate.netnih.govfrontiersin.orgnih.gov

While 3-methyladenine is structurally related to the DNA adduct N3-methyl-adenine (3meA), which is known to inhibit DNA and RNA polymerases and contribute to the toxicity of alkylating agents, in vitro experiments have shown that 3-methyladenine itself is inefficient at directly generating DNA breaks in plasmid DNA. nih.gov This suggests that the mechanism of 3-methyladenine-mediated genotoxicity might involve indirect pathways, potentially related to metabolic alterations induced by the drug. nih.gov

Mechanisms of Cell Death Induction in Defined Experimental Systems

3-Methyladenine has been shown to induce cell death in various defined experimental systems, including different cell lines. researchgate.netnih.govfrontiersin.orgnih.gov It has been observed to trigger BAX- and/or BAK-dependent cytotoxicity and caspase activation in MEFs. researchgate.netnih.govfrontiersin.orgnih.gov Notably, 3-methyladenine has demonstrated a consistent and abrupt decrease in cell viability across a range of human cell lines that are not ontologically related. researchgate.netnih.govfrontiersin.orgnih.gov

The cell death induced by 3-methyladenine does not appear to be primarily driven by the inhibition of the AKT/mTOR axis. researchgate.netnih.govfrontiersin.orgnih.gov Studies using autophagy-deficient Fip200−/− MEFs have shown increased sensitivity to caspase activation and cell death in response to 3-methyladenine, further supporting that the cytotoxicity can occur independently of its basal autophagy blocking action. researchgate.netnih.govfrontiersin.org Conversely, basal autophagy has been found to serve a protective role against 3-methyladenine-induced caspase activation and cell death. nih.govfrontiersin.org

Research also suggests that 3-methyladenine can prevent energy stress-triggered cancer cell death through mechanisms that are independent of autophagy, potentially involving the suppression of JNK activation and a decrease in oxidative stress. nih.gov This indicates that 3-methyladenine can have complex effects on cell fate depending on the cellular context and stress conditions. nih.govnih.gov

In some cancer cell lines, 3-methyladenine treatment has been shown to enhance chemotherapy-induced apoptosis when used alongside standard chemotherapies, and it has been observed to disrupt mitochondrial health in this context. mdpi.com However, the effects can be paradoxical and cell line-dependent. nih.gov For instance, pre-treatment with 3-methyladenine protected PC-3 cells against docetaxel-induced cytotoxicity while being toxic on its own to LNCaP cells. nih.gov

Data on Cell Viability Reduction by 3-Methyladenine:

Cell Line3-Methyladenine ConcentrationObservationSource
Mouse Embryonic Fibroblasts (MEFs)10 mMDecreased cell viability, increased propidium (B1200493) iodide (PI)-positive cells researchgate.netresearchgate.net
Various ontologically unrelated human cell linesCytotoxic concentrationsConsistent and abrupt decrease in cell viability researchgate.netnih.govfrontiersin.orgnih.gov
HT1080 fibrosarcoma cells10 mMSlightly enhanced cell death under normal conditions spandidos-publications.com
HeLa cells10 mMMarkedly stimulated cell death under normal conditions spandidos-publications.com
CardiofibroblastsCo-treatment with Pb2+Dramatically reduced cell viability portlandpress.com
HT-29 colon cancer cellsCo-treatment with ResveratrolSignificantly lowered Resveratrol-induced cytotoxicity (decreased apoptosis) researchgate.net
Neuroblastoma (NB) cellsNot specifiedInduced cell injury and decreased cell viability mdpi.com
LNCaP prostate cancer cells5 mMToxic by itself nih.gov
PC-3 prostate cancer cells5 mM (pre-treatment)Protected against docetaxel-induced cytotoxicity nih.gov

Quantitative Bioanalytical Methodologies for 3 Methyladenine D3 in Biological Samples

Advanced Mass Spectrometry-Based Approaches for Accurate Quantification

Mass spectrometry (MS) techniques are the cornerstone of modern bioanalytical chemistry due to their high sensitivity, selectivity, and ability to identify and quantify analytes in complex biological matrices. Various MS-based approaches have been developed and refined for the accurate quantification of 3-MeA and other alkylpurine adducts and nucleosides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkylpurine Adducts

Gas chromatography-mass spectrometry (GC-MS) has been historically employed for the quantitative analysis of alkylpurine adducts, including 3-MeA, particularly in urine samples researchgate.netpsu.edunih.gov. This method typically involves the isolation of alkylpurines from the biological matrix, followed by derivatization to make them volatile for GC separation. The separated analytes are then detected and quantified by MS. The use of deuterated internal standards, such as 3-Methyladenine-d3, is crucial in GC-MS for accurate quantification of endogenous or exposure-related 3-MeA levels, helping to account for potential losses during sample processing and variations in ionization efficiency researchgate.netpsu.edunih.gov. For example, deuterated (d3) methylating agents or precursors can give rise to d3-3-methyladenine, which can be readily quantitated using GC-MS psu.edunih.gov. Studies have utilized d3-3-MeAde as an internal standard for determining urinary 3-MeAde researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleobase and Nucleoside Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of nucleobases and nucleosides, offering advantages such as minimal sample preparation compared to GC-MS and the ability to analyze less volatile compounds. LC-MS/MS methods have been developed for the simultaneous determination of multiple methylated purines, including 3-MeA, in various biological samples like urine and DNA hydrolysates researchgate.netnih.govresearchgate.netnih.govmdpi.com. These methods often employ hydrophilic interaction liquid chromatography (HILIC) columns, which are suitable for the separation of polar compounds like nucleobases and nucleosides researchgate.netnih.gov.

Quantitative determination of 3-MeA by LC-MS/MS commonly utilizes isotope dilution mass spectrometry with d3-3-MeA as the internal standard researchgate.netnih.gov. This approach involves spiking the biological sample with a known amount of the isotopically labeled standard at an early stage of sample preparation. During LC-MS/MS analysis, the ratio of the native analyte (3-MeA) to the labeled internal standard (this compound) is measured, allowing for accurate quantification even with variations in sample recovery or matrix effects researchgate.netnih.gov. Multiple reaction monitoring (MRM) mode on a triple-quadrupole mass spectrometer is typically used for sensitive and specific detection and quantification of target analytes researchgate.netnih.govmdpi.com.

Research findings highlight the effectiveness of LC-MS/MS with isotope dilution for 3-MeA analysis. For instance, a method for simultaneous determination of urinary N3-methyladenine (N3-MeA), N3-ethyladenine (N3-EtA), and N3-(2-hydroxyethyl)adenine (N3-HOEtA) using LC-MS/MS achieved limits of quantification of 0.13 ng/mL for N3-MeA researchgate.net. Another study quantifying methylated purines in DNA hydrolysates using isotope dilution LC-MS/MS with d3-N3-MeA as an internal standard reported a limit of detection of 0.01 ng/mL on-column (3.4 fmol) for N3-MeA nih.gov. These studies demonstrate the sensitivity and specificity achievable with LC-MS/MS for 3-MeA analysis.

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS) for Ultrasensitive Detection

Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS) represents an advancement in sensitivity and speed for the analysis of biological molecules. This technique is particularly valuable for the ultrasensitive detection and quantification of low-abundance DNA modifications and nucleosides springernature.comresearchgate.netnih.gov. The enhanced chromatographic resolution and speed of UHPLC, combined with the sensitivity and specificity of QQQ-MS operating in MRM mode, allow for rapid and highly reproducible quantification of multiple analytes in parallel springernature.comresearchgate.net.

While specific studies detailing the use of this compound with UHPLC-QQQ-MS specifically for 3-MeA quantification were not extensively found in the search results, the principles and application of this technique for ultrasensitive nucleoside analysis and DNA modifications are well-documented springernature.comresearchgate.netnih.gov. The use of heavy stable isotope labeling, a core principle of isotope dilution mass spectrometry, is compatible with UHPLC-QQQ-MS for achieving accurate and ultrasensitive quantification of modified nucleosides embopress.orgembopress.orgnih.gov. This suggests that this compound would be a suitable internal standard for developing highly sensitive UHPLC-QQQ-MS methods for 3-MeA in complex biological matrices.

Principles and Application of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for absolute quantification due to its ability to compensate for variations that occur during sample preparation and analysis nih.govspringernature.comnih.gov. The principle involves adding a known amount of an isotopically enriched analog of the analyte (the internal standard, e.g., this compound) to the sample at the beginning of the analytical process. This labeled standard behaves identically to the native analyte throughout the sample preparation and chromatographic separation steps, but can be distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z) nih.govspringernature.com.

During MS analysis, the ratio of the signal intensity of the native analyte to that of the internal standard is measured. Since a known amount of the internal standard was added, this ratio can be used to precisely calculate the original amount of the native analyte in the sample, independent of potential losses or matrix effects that affect both the analyte and the standard proportionally nih.govspringernature.com.

In the context of 3-Methyladenine (B1666300) analysis, the application of isotope dilution mass spectrometry with this compound as the internal standard is crucial for achieving accurate quantification in biological samples researchgate.netnih.gov. This is particularly important when analyzing complex matrices like urine or DNA hydrolysates, where matrix effects can significantly impact ionization efficiency in the mass spectrometer researchgate.netnih.gov. By using this compound, variations in sample processing, such as extraction efficiency and chromatographic recovery, are accounted for, leading to more accurate and reliable quantitative results nih.gov. Studies have demonstrated the successful application of isotope dilution LC-MS/MS with d3-N3-MeA for quantifying methylated purines in DNA and urine, showcasing the method's accuracy and reproducibility researchgate.netnih.gov.

Optimized Sample Preparation Strategies for DNA Adduct and Metabolite Analysis from Biological Matrices

Effective sample preparation is a critical step in the quantitative analysis of DNA adducts and metabolites like 3-MeA from biological matrices. The goal is to isolate the analytes of interest from the complex biological matrix while minimizing degradation and contamination and concentrating them to levels detectable by the analytical instrument.

Efficient DNA Extraction and Controlled Enzymatic Digestion Protocols

For the analysis of 3-MeA as a DNA adduct, efficient extraction of high-quality DNA from biological samples is the initial step. Various methods exist for DNA extraction, including physical, chemical, and enzymatic lysis followed by purification using techniques like organic extraction, alcohol precipitation, or solid-phase extraction (SPE) based on silica (B1680970) membranes or anion exchange chromatography promega.com.aulabome.com. The choice of method depends on the sample type and the required DNA purity and yield for downstream analysis promega.com.aulabome.com.

Following DNA extraction, controlled enzymatic digestion is essential to break down the DNA into individual nucleosides or bases, making the modified base (3-MeA) accessible for analysis by mass spectrometry. Typical enzymatic digestion protocols involve the use of a combination of enzymes, such as nucleases (e.g., nuclease P1 or S1 nuclease) to digest DNA into nucleotides, followed by phosphatases (e.g., alkaline phosphatase) to convert nucleotides into nucleosides springernature.comresearchgate.netoup.comelifesciences.org. For the analysis of free bases like 3-MeA, further enzymatic or chemical hydrolysis might be required depending on the analytical method.

The addition of the internal standard, such as this compound, at the beginning of the sample preparation process, ideally before enzymatic digestion, is crucial for accurate quantification using isotope dilution MS nih.govspringernature.com. This ensures that the internal standard undergoes the same preparation steps as the native analyte, compensating for any variations in efficiency. Optimized protocols for DNA extraction and enzymatic digestion, coupled with the use of stable isotope-labeled internal standards, are fundamental for achieving accurate and reproducible quantification of 3-MeA and other DNA adducts in biological samples nih.govspringernature.comresearchgate.net.

Data from research studies demonstrate the application of these strategies. For instance, protocols involving DNA extraction using commercial kits or established methods followed by enzymatic digestion with specific nucleases and phosphatases have been successfully used for the analysis of modified nucleosides by LC-MS/MS and UHPLC-QQQ-MS springernature.comresearchgate.netoup.comelifesciences.org.

Here is a summary of typical enzymatic digestion conditions found in the literature:

EnzymeConcentration/AmountConditionsPurposeSource(s)
S1 nuclease10 U37°C for 16 hDigest DNA into nucleotides oup.com
Alkaline phosphatase2.5 U37°C for 6 hConvert nucleotides to nucleosides oup.com
Nuclease P110 U37°C for 2 h in nuclease bufferDigest RNA into nucleotides (example) oup.com
DNA Degradase PlusNot specifiedUsed for digestion into nucleosidesDigest DNA into nucleosides elifesciences.org
Nucleotide Digestion Mix0.5 μl enzyme, 3 μl 10x buffer37°C for 1 h (per 0.5 μg gDNA or RNA)Total digestion into nucleosides researchgate.net

Selective Purification and Enrichment Techniques for Trace Analysis

The accurate and sensitive quantification of trace levels of this compound, particularly when used as an internal standard for 3-Methyladenine (3-MeA) in complex biological matrices, necessitates effective purification and enrichment techniques. Biological samples such as urine, plasma, or tissue extracts contain numerous endogenous compounds that can interfere with downstream analytical detection, particularly in mass spectrometry-based methods like LC-MS/MS, by causing matrix effects. Selective purification and enrichment serve to isolate the analyte of interest from these interfering substances, thereby improving method sensitivity, selectivity, and robustness.

Solid-Phase Extraction (SPE) is a widely employed technique for the purification and enrichment of 3-Methyladenine and its deuterium-labeled analog from biological samples prior to LC-MS/MS analysis. SPE utilizes a solid stationary phase to selectively retain the analyte while unwanted matrix components are washed away. The retained analyte is then eluted with a suitable solvent. This process effectively concentrates the analyte and removes matrix interferences, which is crucial for achieving low detection and quantification limits required for trace analysis.

Research has demonstrated the utility of SPE in the bioanalysis of 3-Methyladenine. For instance, an LC-MS/MS method for the determination of urinary N3-methyladenine (N3-MeA) utilized d3-N3-MeA as an internal standard in conjunction with on-line solid-phase extraction. This approach allowed for the direct analysis of urine samples without extensive prior purification steps, significantly streamlining the sample preparation process. researchgate.net The on-line SPE system contributed to the method's capability for routine high-throughput analysis and accurate quantification. researchgate.net

Another detailed example of SPE application for 3-Methyladenine in urine involves the use of a Waters Oasis MCX solid-phase extraction column. google.com This method, designed for measuring 3-methyl adenine (B156593) (3-MeA) using deuterium-labeled 3-methyladenine (d3-3-MeA) as an internal standard, includes specific steps for sample pretreatment and SPE. The process involves thawing and mixing urine, adding ultrapure water and the d3-3-MeA internal standard, and then applying the diluted urine sample to the activated SPE column. google.com This purification and enrichment step using the Oasis MCX column was reported to improve the selectivity, accuracy, and sensitivity of the method. google.com

The effectiveness of purification and enrichment techniques is often assessed by evaluating analyte recovery and the reduction of matrix effects. High and consistent recovery ensures that a representative amount of the analyte is carried through the sample preparation process. Reduced matrix effects lead to more reliable ionization and detection in mass spectrometry. In the context of urinary N3-methyladenine analysis using on-line SPE and d3-N3-MeA, a mean recovery of 97-101% in urine was reported, indicating efficient extraction of the analyte. researchgate.net

While specific detailed data tables solely focused on the recovery and enrichment factors for this compound during SPE across various biological matrices were not extensively available in the search results, the successful application of SPE in published methods for 3-Methyladenine using its deuterium-labeled analog as an internal standard highlights its effectiveness for purifying and enriching these compounds from complex biological samples for trace analysis via LC-MS/MS. The use of the stable isotope-labeled internal standard (this compound) is critical in these methods to compensate for potential variations introduced during sample preparation, including the purification and enrichment steps, thereby improving the accuracy and precision of the quantitative analysis. google.com

Application of 3 Methyladenine D3 in Advanced Research Models and Systems

In Vitro Cellular Models for Elucidating DNA Damage Response and Repair

In vitro cellular models, including mammalian cell lines, bacterial systems, and yeast, are extensively used to dissect the molecular mechanisms underlying DNA damage response and repair pathways involving 3-methyladenine (B1666300). These systems allow for controlled experimental conditions to study the impact of alkylation damage and the function of specific repair enzymes.

Utilization in Mammalian Cell Lines for Investigating Alkylation Response and Sensitivity

Mammalian cell lines serve as key models for investigating the cellular response and sensitivity to DNA alkylation damage that produces lesions like 3-methyladenine. The human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is the primary enzyme responsible for recognizing and excising a variety of alkylated purines, including 3mA, from DNA in human cells. ebi.ac.uknih.govwikipedia.orgumich.edu Studies in human cancer cell lines have investigated the activities and expression levels of 3-methyladenine DNA glycosylase (3-meAde gly) and O6-alkylguanine-DNA-alkyltransferase (O6 ATase) in relation to sensitivity to various alkylating agents. nih.gov Variability in the activity of both 3-meAde gly and O6 ATase has been observed among different human cancer cell lines. nih.gov A correlation has been found between the activity of O6 ATase and 3-meAde gly in these cell lines, suggesting a potential common regulatory mechanism for these two DNA repair enzymes. nih.gov

Research using mouse cells deficient in the Aag gene (encoding 3-methyladenine DNA glycosylase) has demonstrated increased sensitivity to alkylation-induced chromosome damage and cell killing. embopress.org This highlights the pivotal role of this mammalian DNA glycosylase in preventing the cytotoxic effects of alkylating agents. embopress.org Evidence suggests that the repair of 3mA by AAG contributes to resistance to certain chemotherapeutic agents in human cancer cells. researchgate.net Cell lines unable to effectively excise 3mA are hypersensitive to methylating agents. researchgate.net

Studies in Bacterial and Yeast Systems for Genetic, Biochemical, and Enzymatic Analysis

Bacterial and yeast systems have been instrumental in the genetic, biochemical, and enzymatic analysis of 3-methyladenine DNA glycosylases and their roles in DNA repair. In Escherichia coli, two key enzymes, Tag (3-methylpurine DNA glycosylase I) and AlkA, are involved in the repair of alkylated bases. pensoft.net Tag specifically catalyzes the removal of the cytotoxic lesion 3-methyladenine. nih.govnih.gov AlkA, belonging to the helix-hairpin-helix (HhH) superfamily of DNA glycosylases, recognizes a broader range of alkylated bases, including 3mA and 7-methylguanine (B141273) (7mG). nih.gov Crystal structures and biochemical studies of bacterial glycosylases like Salmonella typhi TAG have provided insights into the molecular basis for the recognition and removal of 3mA from DNA. nih.govnih.gov

In Saccharomyces cerevisiae (yeast), the MAG gene encodes a 3-methyladenine DNA glycosylase that shows homology to the E. coli AlkA glycosylase. nih.gov The expression of the MAG gene in yeast is induced in response to DNA alkylation damage. nih.gov The MAG DNA glycosylase in yeast specifically protects cells against the killing effects of alkylating agents. nih.gov Studies in these simpler organisms have helped elucidate fundamental mechanisms of 3mA repair via the base excision repair pathway, including the enzymatic activity and substrate specificity of the glycosylases. nih.govnih.govnih.gov

Non-Clinical In Vivo Animal Models for Mechanistic and Preclinical Studies

Non-clinical in vivo animal models, particularly mice, are valuable for understanding the systemic and tissue-specific consequences of DNA alkylation damage and the effectiveness of repair pathways in a whole organism context. These models allow for the investigation of DNA adduct dynamics and physiological responses.

Understanding DNA Adduct Dynamics and Repair Efficiency in Animal Tissues

Animal models are used to study the formation and persistence of DNA adducts, such as 3-methyladenine, in various tissues following exposure to alkylating agents. These studies can provide crucial data on the efficiency of DNA repair pathways in different organs and cell types in a living system. The use of isotopically labeled compounds like 3-Methyladenine-d3 is essential for accurately quantifying the levels of 3mA adducts and their repair products in biological samples from these animal models using sensitive analytical techniques.

Studies using Aag null mice (deficient in 3-methyladenine DNA glycosylase) have been instrumental in understanding the in vivo significance of 3mA repair. These mice exhibit increased sensitivity to the toxic effects of alkylating agents, demonstrating that AAG plays a critical role in protecting against such damage in a living organism. embopress.org Impaired repair of 3mA in these models can lead to the accumulation of this cytotoxic lesion, impacting cellular function and survival in various tissues.

Emerging Research Avenues and Future Perspectives for 3 Methyladenine D3

Integration with Multi-Omics Approaches for Comprehensive Understanding of Cellular Responses to Alkylation Damage

Alkylating agents, whether from endogenous metabolic processes, environmental exposures, or chemotherapy, can damage DNA by adding alkyl groups to nucleobases. 3-Methyladenine (B1666300) is a key cytotoxic lesion formed by such damage fishersci.atnih.gov. Understanding the full spectrum of cellular responses to this damage requires integrated approaches that examine changes at the genomic, transcriptomic, proteomic, and metabolomic levels – collectively known as multi-omics.

3-Methyladenine-d3 plays a crucial role in these integrated studies, particularly within the realm of adductomics and metabolomics. Due to the presence of natural background levels of 3-methyladenine in biological samples (partially from RNA turnover) fishersci.se, accurate quantification of DNA damage-induced 3-methyladenine is challenging without an appropriate internal standard. This compound serves as a highly effective internal standard for mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise and sensitive quantification of endogenous 3-methyladenine levels in biological fluids like urine fishersci.sefishersci.cawikipedia.org.

Measuring urinary excretion of 3-methyladenine, often quantified using this compound as an internal standard, provides a noninvasive method to assess in vivo DNA alkylation damage in both experimental animals and humans fishersci.sefishersci.ca. This quantitative data on DNA damage levels can then be integrated with other omics datasets – for instance, changes in gene expression (transcriptomics), protein abundance (proteomics), or metabolic profiles (metabolomics) – to build a more comprehensive picture of how cells and organisms respond to alkylation stress. This includes understanding DNA repair pathway activation, cell cycle arrest, apoptosis, and metabolic reprogramming in response to the presence of lesions like 3-methyladenine. The use of this compound ensures the accuracy of the DNA damage assessment component within these complex, multi-dimensional studies.

An example of quantitative data obtained using isotope dilution mass spectrometry for 3-methyladenine analysis is shown below (Illustrative Data Table - actual data would require specific experimental context):

Sample TypeEndogenous 3-Methyladenine (ng/mg creatinine)This compound Added (ng)Measured this compound Signal (Arbitrary Units)Measured Endogenous 3-Methyladenine Signal (Arbitrary Units)
Urine Sample 1XYZA
Urine Sample 2X'YZ'A'

(Note: This is an illustrative table structure. Actual data would be presented with specific values and experimental details, and in an interactive format if possible.)

Development of Novel and Regioselective Isotope Labeling Strategies for Purine (B94841) Analogs

The development of novel and regioselective isotope labeling strategies for purine analogs is a critical area of chemical biology, supporting research in diverse fields including DNA damage and repair, nucleic acid structure and dynamics, and drug metabolism. This compound is an example of a successfully synthesized and utilized stable isotope-labeled purine analog guidetopharmacology.orgsigmaaldrich.comgenesilico.pl.

Isotope labeling, particularly with heavy isotopes like deuterium (B1214612) (D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the tracing of molecules through complex biological pathways, accurate quantification using mass spectrometry, and provides valuable information in nuclear magnetic resonance (NMR) spectroscopy nih.govfoodb.ca. For purine analogs, regioselective labeling – introducing isotopes at specific positions within the molecule – is particularly important as different atoms within the purine ring system or attached groups can have distinct metabolic fates or interactions with enzymes and other biomolecules.

Future perspectives in this area include the development of more efficient and versatile synthetic routes for regioselectively labeled purine analogs, including those with modifications at positions other than the methyl group of 3-methyladenine. This could involve enzymatic synthesis or novel chemical reactions that allow for precise isotopic enrichment at desired sites. Such advancements would enable researchers to:

Trace the metabolic pathways of specific purine modifications with greater precision.

Synthesize labeled DNA or RNA fragments containing specific damaged or modified bases for structural and functional studies.

Develop new quantitative assays for a wider range of purine adducts and modifications.

The use of stable isotopes in purine research offers significant advantages over radioactive labeling, including increased safety, longer shelf life, and the ability to use mass spectrometry for detection, which often provides more structural information.

Advanced Structural Biology Studies of 3-Methyladenine-DNA Glycosylases Utilizing Deuterated Probes for Ligand-Binding and Catalysis

DNA glycosylases are key enzymes in the base excision repair (BER) pathway responsible for identifying and removing damaged bases like 3-methyladenine from DNA fishersci.atmetabolomicsworkbench.orgepa.gov. Understanding the molecular mechanisms by which these enzymes recognize damaged DNA and catalyze base excision is fundamental to comprehending DNA repair processes. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are essential for elucidating the three-dimensional structures of these enzymes and their complexes with DNA and ligands.

3-Methyladenine-DNA glycosylases, such as human AAG/MPG and bacterial TAG and AlkD, have been subjects of structural investigations metabolomicsworkbench.orgciteab.comepa.gov. These studies have provided insights into how these enzymes locate lesions and interact with the DNA backbone and the damaged base. However, capturing transient enzyme-substrate or enzyme-product complexes can be challenging, especially with labile lesions like 3-methyladenine.

Deuterated probes, including this compound or DNA substrates containing deuterated 3-methyladenine, hold significant potential for advancing structural biology studies of these glycosylases. In NMR spectroscopy, deuterium labeling can simplify complex spectra and enhance the signals of nearby protons or other nuclei, providing detailed information about molecular dynamics, protein-ligand interactions, and conformational changes during catalysis foodb.ca. For instance, hyperpolarization techniques combined with deuterium labeling have shown promising results in enhancing NMR signals of nucleobases like 3-methyladenine, which could be applied to study their interactions with repair enzymes foodb.ca.

While direct structural determination of glycosylase complexes with this compound using crystallography might depend on the ability to crystallize the complex, deuterated DNA substrates or base analogs could potentially be used in conjunction with crystallography or cryo-electron microscopy to provide structural constraints or to study enzyme interactions with damaged DNA mimics. The use of deuterated probes can provide unique structural and dynamic information that is difficult to obtain with unlabeled molecules, leading to a more detailed understanding of the mechanisms of 3-methyladenine recognition and excision by DNA glycosylases.

Exploration of this compound in the Study of Epigenetic Modifications and Non-Canonical DNA Nucleosides

Beyond the canonical DNA bases (A, T, C, G), numerous non-canonical nucleosides and epigenetic modifications exist in the genome, influencing gene expression and cellular processes chem960.comzenodo.org. While 3-methyladenine is primarily recognized as a DNA damage product rather than a classical epigenetic modification, the fields of DNA damage, repair, and epigenetics are increasingly recognized as interconnected.

The study of epigenetic modifications like N6-methyladenine (6mA) in eukaryotic DNA has gained considerable attention mpg.de. Similar to 3-methyladenine, 6mA is a methylated adenine (B156593) derivative, albeit at a different position. Stable isotope-labeled forms of such modifications, such as deuterated N6-methyladenine ([D3]-m6A), are already being used as standards and probes in mass spectrometry-based methods to quantify these modifications and investigate their roles mpg.de.

While this compound's primary application is in quantifying 3-methyladenine DNA damage, its existence as a well-characterized deuterated purine analog opens possibilities for its exploration in related areas. For example, in studies aiming to comprehensively quantify multiple modified bases and damage products simultaneously using mass spectrometry, this compound could be included as an internal standard alongside labeled standards for epigenetic marks like 6mA or 5-methylcytosine (B146107) (5mC). This could help researchers investigate potential crosstalk or relationships between DNA damage accumulation and alterations in epigenetic landscapes.

Furthermore, while 3-methyladenine itself is not typically considered an epigenetic mark, the enzymes involved in its repair (DNA glycosylases) can interact with chromatin, which is central to epigenetic regulation. Deuterated probes could potentially be used to study these interactions in the context of chromatin structure and epigenetic modifications. Although research specifically utilizing this compound within the core study of epigenetic modifications or non-canonical nucleosides like 6mA is less established compared to its role in DNA damage quantification, its availability and the increasing focus on the interplay between DNA modifications and cellular processes suggest potential future avenues for its application in this expanding field.

Q & A

Q. Q1. What experimental protocols are recommended for using 3-Methyl Adenine-d3 as an autophagy inhibitor in cell-based assays?

Methodological Answer:

  • Step 1: Prepare a stock solution in DMSO (10 mM) to avoid solubility issues. Use concentrations between 5–20 mM, adjusted for cell type viability (preliminary toxicity assays are critical).
  • Step 2: Pre-treat cells for 1–2 hours before autophagy induction (e.g., starvation or rapamycin) to ensure pathway inhibition.
  • Step 3: Validate inhibition via LC3-II/LC3-I ratio using western blotting or GFP-LC3 puncta quantification via fluorescence microscopy.
  • Key Consideration: Deuterium substitution may alter cellular uptake kinetics; compare results with non-deuterated 3-Methyl Adenine controls .

Q. Q2. How can researchers quantify 3-Methyl Adenine-d3 in biological matrices using LC-MS/MS, and what parameters minimize isotopic interference?

Methodological Answer:

  • Column Selection: Use a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) to separate deuterated and non-deuterated analogs.
  • Ionization Mode: Electrospray ionization (ESI) in positive mode with MRM transitions optimized for m/z shifts caused by deuterium.
  • Calibration: Include deuterated internal standards (e.g., 3-Methyl Adenine-d6) to correct for matrix effects.
  • Data Validation: Cross-check with NMR for structural confirmation, as deuterium may slightly alter retention times .

Advanced Research Questions

Q. Q3. How do isotopic effects of deuterium in 3-Methyl Adenine-d3 influence its stability and binding affinity in autophagy inhibition studies?

Methodological Answer:

  • Kinetic Isotope Effect (KIE): Measure degradation rates in vitro (e.g., PBS vs. cell lysate) to assess deuterium’s impact on metabolic stability.
  • Binding Assays: Use surface plasmon resonance (SPR) to compare dissociation constants (Kd) between deuterated and non-deuterated forms.
  • Computational Modeling: Perform molecular dynamics simulations to evaluate hydrogen/deuterium交换 effects on ATP-binding pocket interactions .

Q. Q4. How should researchers resolve contradictions in autophagy inhibition efficacy data when using 3-Methyl Adenine-d3 across different cell lines?

Methodological Answer:

  • Variable Control: Standardize cell culture conditions (e.g., nutrient deprivation time, confluence).
  • Mechanistic Profiling: Combine transcriptomic analysis (RNA-seq) with proteomic validation to identify cell-specific off-target effects.
  • Data Normalization: Use housekeeping proteins (e.g., β-actin) adjusted for deuterium’s metabolic interference in western blot quantification .

Q. Q5. What strategies optimize the use of 3-Methyl Adenine-d3 in combination therapies with other autophagy inhibitors (e.g., chloroquine)?

Methodological Answer:

  • Dose Matrix Design: Employ a factorial experimental design to test synergistic vs. additive effects. Use Chou-Talalay plots for combination index (CI) analysis.
  • Temporal Sequencing: Pre-treat with 3-Methyl Adenine-d3 before or after secondary inhibitors to map pathway hierarchy.
  • Metabolic Tracing: Use <sup>13</sup>C-glucose labeling to track autophagic flux changes under combinatorial treatment .

Safety and Compliance

Q. Q6. What safety protocols are critical when handling 3-Methyl Adenine-d3 in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing and solution preparation due to potential aerosolization.
  • Waste Disposal: Segregate deuterated waste in labeled containers for incineration by licensed hazardous waste services.
  • Documentation: Maintain Safety Data Sheets (SDS) referencing deuterium-specific hazards (e.g., prolonged stability in environmental matrices) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyladenine-d3
Reactant of Route 2
3-Methyladenine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.